1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride
Description
1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-based amino acid derivative functionalized with a trimethylsilylmethyl group. This compound belongs to a class of conformationally restricted amino acids, where the cyclobutane ring imposes structural rigidity, and the trimethylsilyl (TMS) group introduces unique steric and electronic properties. The TMS group enhances lipophilicity, which may improve membrane permeability compared to polar substituents like hydroxyl or benzyloxy groups .
Properties
IUPAC Name |
1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2Si.ClH/c1-13(2,3)6-7-4-9(10,5-7)8(11)12;/h7H,4-6,10H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCAYUXDVKRGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid hydrochloride, also known by its CAS number 2567502-24-1, is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
The molecular formula of 1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid hydrochloride is , with a molecular weight of 237.80 g/mol. The compound's structure features a cyclobutane ring, which may influence its biological interactions and mechanisms.
Mechanisms of Biological Activity
Research indicates that compounds similar to 1-amino acids can play significant roles in various biological processes. The following mechanisms have been proposed regarding the biological activity of this compound:
- Amino Acid Transport : Like other amino acids, it may enter cells through specific transport systems. Studies suggest that compounds with similar structures utilize L-type amino acid transporters effectively .
- Stress Response Modulation : The compound may influence stress responses in plants and microorganisms, potentially enhancing resilience against environmental stressors .
- Ethylene Biosynthesis : As an amino acid derivative, it could participate in ethylene production pathways, influencing plant growth and development by modulating signaling processes associated with stress responses .
Table 1: Summary of Biological Studies on 1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic Acid Hydrochloride
Case Studies
Several studies have investigated the biological effects of compounds related to 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid hydrochloride:
- Gliosarcoma Cell Uptake : A study found that structurally related amino acids showed significant uptake in gliosarcoma cells, suggesting potential applications in cancer imaging and therapy through radiolabeled derivatives .
- Enhanced Plant Resistance : Research on the effects of similar compounds on maize demonstrated that they could enhance resistance to pathogens and drought stress by modulating ethylene production, which is crucial for plant defense mechanisms .
- Agricultural Applications : The potential use of this compound as a bioactive agent in agriculture has been explored, particularly in enhancing crop resilience and productivity through its biochemical properties .
Scientific Research Applications
Medicinal Chemistry
1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid; hydrochloride has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological systems in novel ways.
- Neuroprotective Agents : Research indicates that derivatives of cyclobutane compounds can act as neuroprotective agents. For example, studies have shown that modifications to the cyclobutane structure can enhance binding affinity to NMDA receptors, which are crucial in neurodegenerative conditions .
Peptide Synthesis
The compound serves as a building block in peptide synthesis, particularly in the creation of cyclic peptides. Its trimethylsilyl group enhances solubility and stability during synthesis processes.
- Example Case Study : A study demonstrated the synthesis of cyclic peptides using 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid derivatives, resulting in compounds with improved pharmacokinetic properties compared to linear peptides .
Biochemical Research
This compound is utilized in studying enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while providing unique steric and electronic properties.
- Enzyme Inhibition Studies : The compound has been tested as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow for selective binding, which is crucial for developing targeted therapies .
Data Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agents | Enhanced NMDA receptor binding |
| Peptide Synthesis | Building block for cyclic peptides | Improved stability and solubility |
| Biochemical Research | Enzyme inhibition | Selective binding leading to potential therapies |
Case Study 1: Neuroprotective Effects
A study published in the European Journal of Pharmacology explored the neuroprotective effects of cyclobutane derivatives, including 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid. The results indicated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Synthesis of Cyclic Peptides
Research conducted by a team at a leading university focused on synthesizing cyclic peptides using 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid. The study highlighted the compound's ability to enhance peptide stability and bioactivity, paving the way for new drug development strategies targeting various diseases .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Cyclobutane Derivatives
*Calculated based on formula C₉H₂₀ClNO₂Si.
Substituent Effects on Properties
- Its electron-donating nature may stabilize carbocation intermediates in synthesis .
- Benzyloxy (): The aromatic benzyl group facilitates π-π stacking interactions in binding pockets but increases polarity compared to TMS. This derivative’s hydrochloride salt improves water solubility .
- Butenyl (E7/Z7): The alkene substituent enables ring-closing metathesis (RCM), a key reaction in peptide stapling to stabilize α-helical structures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclobutane ring formation, amino group introduction, and trimethylsilylmethyl functionalization. For hydrochloride salt formation, the free base is treated with hydrochloric acid under controlled pH conditions (e.g., in ethanol or methanol) . Continuous flow reactors and automated systems are recommended for scalable synthesis to ensure reproducibility and purity >95% . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to remove unreacted intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclobutane ring structure, amino group resonance (~δ 1.5-2.5 ppm for NH₂), and trimethylsilyl protons (sharp singlet at ~δ 0.1-0.3 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H⁺] or [M-Cl⁻]) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect trace impurities .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the silyl group. Store under inert gas (argon) at -20°C in airtight containers. Pre-packaged desiccants (e.g., silica gel) should be used to minimize moisture exposure. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life degradation pathways .
Advanced Research Questions
Q. How does the trimethylsilylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a steric shield, reducing nucleophilic attack at the cyclobutane ring. Computational studies (DFT) suggest that the TMS group stabilizes transition states via hyperconjugation, altering reaction kinetics. Experimental validation involves comparing reaction rates with non-silylated analogs in SN2 reactions (e.g., using alkyl halides) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using:
- Control Compounds : Include structurally similar analogs (e.g., cyclobutane derivatives without the TMS group) to isolate substituent-specific effects .
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀ values and assess Hill slopes for cooperative binding .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with biophysical methods (e.g., SPR or ITC) to confirm binding kinetics .
Q. How can researchers optimize the compound’s stability in aqueous solutions for in vitro studies?
- Methodological Answer :
- Buffering Systems : Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize hydrolysis of the silyl group. Avoid Tris-based buffers, as amines may compete in nucleophilic reactions .
- Co-Solvents : Add 10–20% DMSO or ethanol to improve solubility and reduce water activity.
- Real-Time Stability Monitoring : Use LC-MS to track degradation products (e.g., desilylated analogs) over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
